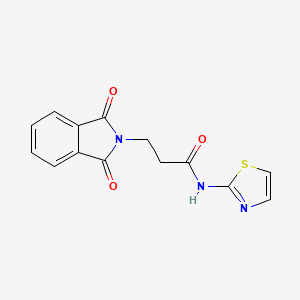

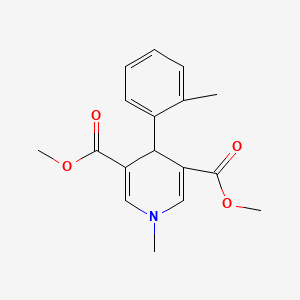

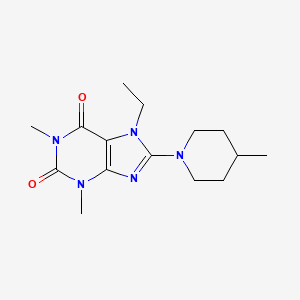

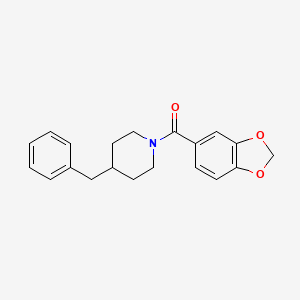

![molecular formula C17H20ClN3O3S B5553065 4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)

4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfamide and sulfonyl derivatives involves several key processes. One practical approach for the synthesis involves chlorosulfonyl isocyanate converted to a target compound using liquid ammonia at cryogenic temperatures, achieving a high yield. This method emphasizes the importance of controlling reaction conditions to obtain desired sulfamide derivatives efficiently (Masui et al., 2004).

Molecular Structure Analysis

The molecular structure of sulfamide derivatives, including their crystallography, has been elucidated through X-ray crystallography. For instance, tetrazole derivatives structurally related to the target compound demonstrate specific crystalline forms and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to “4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide” includes reactions under various conditions that yield different sulfonamide derivatives. For example, the interaction of sulfimides with diphenylcyclopropenone leads to the formation of 4-pyrimidones, highlighting the diverse chemical reactivity of these molecules (Gilchrist et al., 1975).

Physical Properties Analysis

The physical properties of sulfamide and sulfonyl derivatives are influenced by their molecular structure. Studies on related compounds, such as those involving N-butyl-N-methyl-pyrrolidinium ions, provide insights into conformational structures, which are critical for understanding the physical behavior of these chemicals in various environments (Fujimori et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of sulfamide and sulfonyl compounds, are key to their applications. The synthesis and evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine demonstrate the methodologies for optimizing the production of such compounds, considering green chemistry principles (Gilbile et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

The practical one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide, a raw material for aminosulfamoyl-containing side chains in novel antibiotics like doripenem hydrate, demonstrates the importance of such chemical frameworks in pharmaceutical synthesis. This process highlights the role of similar compounds in the development of new therapeutic agents (T. Masui et al., 2004).

Water Treatment Technologies

Composite NF membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) showcase the application of sulfonamide derivatives in desalination and water purification. These membranes’ performance in salt rejection and antifouling properties points to the potential of such compounds in addressing global water scarcity issues (M. Padaki et al., 2013).

Anticancer Research

Sulfonamide derivatives have shown pro-apoptotic effects in cancer cells, activating phosphorylation pathways that can reduce cell proliferation. This research suggests that compounds with sulfonamide groups, similar to the one , may have therapeutic potential against various cancer types by inducing apoptosis through specific cellular pathways (A. Cumaoğlu et al., 2015).

Heterocyclic Chemistry

The role of similar sulfonamide-containing compounds in heterocyclic synthesis is exemplified by their use in the expeditious synthesis of thienopyridines and other fused derivatives. Such chemical processes are crucial for developing new materials and molecules with potential applications in various fields, including pharmaceuticals and agrochemicals (A. A. Harb et al., 2006).

Antiviral Activity

Research into 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, which share structural similarities with the compound , shows potential antiviral activity. This highlights the importance of such compounds in developing new antiviral drugs, especially those targeting resistant viral strains (N. Saxena et al., 1988).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives, including those related to the compound of interest, have been studied as inhibitors of carbonic anhydrase isozymes. Such enzyme inhibitors have significant implications in designing drugs for conditions like glaucoma, epilepsy, and mountain sickness, showcasing the therapeutic potential of sulfonamide-containing compounds (A. Scozzafava & C. Supuran, 1999).

Eigenschaften

IUPAC Name |

4-(4-chloro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3S/c1-25(23,24)21(16-6-4-15(18)5-7-16)12-2-3-17(22)20-13-14-8-10-19-11-9-14/h4-11H,2-3,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXLQFZEOCYKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCCC(=O)NCC1=CC=NC=C1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)